3-Cyclohexyl-2-hydroxypropanoic acid
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Overview
Description
3-Cyclohexyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a cyclohexyl group attached to a hydroxypropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-hydroxypropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced equipment for precise control of reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-cyclohexyl-2-oxopropanoic acid.
Reduction: Formation of 3-cyclohexyl-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclohexyl-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
3-Hydroxypropanoic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexanepropanoic acid: Lacks the hydroxy group, affecting its reactivity and solubility.
2-Hydroxypropanoic acid (Lactic acid): Has a simpler structure without the cyclohexyl group
Uniqueness: 3-Cyclohexyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclohexyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .
Properties
IUPAC Name |
3-cyclohexyl-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUKKRNWMPXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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